molecular formula C19H27N5O4 B1611665 N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide CAS No. 98902-34-2

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide

Cat. No.: B1611665
CAS No.: 98902-34-2
M. Wt: 389.4 g/mol
InChI Key: HFYGLILDBTWNBI-UHFFFAOYSA-N
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Description

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide, also known as 4LL05323WJ, primarily targets the alpha-1 adrenergic receptors in the lower urinary tract . These receptors play a crucial role in the regulation of smooth muscle tone in the prostate and bladder neck .

Mode of Action

4LL05323WJ acts as an antagonist at the alpha-1 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines such as epinephrine and norepinephrine, which are responsible for muscle contraction . This leads to the relaxation of the smooth muscles in the prostate and bladder neck, improving urine flow and reducing the symptoms of benign prostatic hyperplasia (BPH) .

Biochemical Pathways

The action of 4LL05323WJ involves the G-protein-coupled receptor signaling pathway . Upon binding to the alpha-1 adrenergic receptors, it inhibits the activation of G proteins, which in turn inhibits the phosphatidylinositol-calcium second messenger system . This results in a decrease in intracellular calcium levels, leading to muscle relaxation .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, primarily by the cyp3a4 enzyme . The compound is likely to be excreted in the feces and urine

Result of Action

The primary result of 4LL05323WJ’s action is the relaxation of smooth muscles in the prostate and bladder neck . This leads to an improvement in urine flow and a reduction in the symptoms of BPH . It may also reduce the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4LL05323WJ. Factors such as pH, temperature, and the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. For instance, drugs that inhibit the CYP3A4 enzyme could potentially increase the bioavailability of 4LL05323WJ, leading to increased effects or side effects

Properties

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYGLILDBTWNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98902-34-2
Record name N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098902342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)AMINO)PROPYL)TETRAHYDRO-N-METHYL-2-FURANCARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LL05323WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide
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N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide
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N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide
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N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide
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N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide
Reactant of Route 6
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N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)amino)propyl)-N-methyltetrahydrofuran-2-carboxamide

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